molecular formula C28H38O18 B12403943 4-MEthylumbelliferyl |A-cellotrioside

4-MEthylumbelliferyl |A-cellotrioside

Cat. No.: B12403943
M. Wt: 662.6 g/mol
InChI Key: DTPBJHCTIBQLMO-LZSHORFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl β-D-cellotrioside is a fluorescent substrate used primarily in the study of cellulase activity. It is hydrolyzed by cellulase enzymes to produce 4-methylumbelliferone, a compound that emits fluorescence, making it useful for kinetic studies of cellulases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl β-D-cellotrioside typically involves the glycosylation of 4-methylumbelliferone with cellotriosyl donors. The reaction conditions often include the use of glycosyl donors such as cellotriosyl bromide and a base like silver carbonate in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for 4-Methylumbelliferyl β-D-cellotrioside are not widely documented. the process would likely involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product would then be purified using techniques such as crystallization or chromatography .

Scientific Research Applications

4-Methylumbelliferyl β-D-cellotrioside is widely used in scientific research for studying the kinetics and activity of cellulase enzymes. It is particularly useful in:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl β-D-cellotrioside involves its hydrolysis by cellulase enzymes. The cellulase enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone. This compound then emits fluorescence when exposed to UV light, allowing for the quantification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl β-D-cellotrioside is unique in its ability to provide detailed kinetic data on cellulase activity due to its specific hydrolysis by these enzymes. Its fluorescent properties make it particularly valuable for real-time monitoring of enzyme activity .

Properties

Molecular Formula

C28H38O18

Molecular Weight

662.6 g/mol

IUPAC Name

7-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3/t13-,14-,15-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27+,28+/m1/s1

InChI Key

DTPBJHCTIBQLMO-LZSHORFZSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Origin of Product

United States

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